molecular formula C15H16BrN3O3S B2767548 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 2320505-05-1

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2767548
CAS No.: 2320505-05-1
M. Wt: 398.28
InChI Key: IPLALVNPJSFEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole moiety in the compound is known for its diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Synthesis and SAR Studies

Researchers have been focused on synthesizing novel compounds and understanding the structure-activity relationship (SAR) of molecules similar to the specified chemical. For instance, Palkowitz et al. (1997) explored the synthesis and SAR of compounds related to selective estrogen receptor modulators (SERMs), highlighting the modifications that enhance estrogen antagonist potency in cancer cells and beneficial effects on bone tissues and serum lipids (Palkowitz et al., 1997).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, demonstrating the potential antimicrobial activity of such compounds against various bacterial and fungal strains. This research indicates the promise of such chemical structures in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

Bhole and Bhusari (2011) investigated the synthesis and antitumor activity of compounds with the thiadiazole core, showing significant inhibitory effects on various cancer cell lines. This study supports the investigation of similar compounds for potential cancer therapies (Bhole & Bhusari, 2011).

Anticancer and Photosensitizing Properties

Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives highlighted their high singlet oxygen quantum yield and potential as photosensitizers for photodynamic therapy, a treatment for cancer. This underscores the relevance of such chemical frameworks in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Orexin Receptor Antagonism

In a model of compulsive food consumption, compounds with structural similarities were explored for their role in modulating feeding and stress responses through orexin receptor antagonism. This research by Piccoli et al. (2012) offers insights into the potential therapeutic applications of such compounds in treating disorders with a compulsive component, such as binge eating (Piccoli et al., 2012).

Mechanism of Action

Target of Action

Compounds containing a thiadiazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.

Mode of Action

The thiadiazole moiety is known to interact with biological targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to influence various cellular pathways, including signal transduction, cell proliferation, and apoptosis .

Pharmacokinetics

Compounds with similar structures are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their chemical structure and the species in which they are studied.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c1-21-11-2-3-13(16)12(8-11)14(20)19-6-4-10(5-7-19)22-15-18-17-9-23-15/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLALVNPJSFEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.